Irtemazole

Description

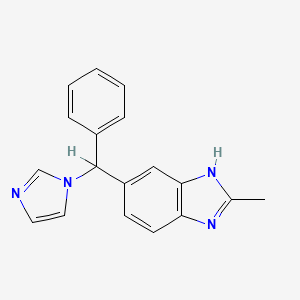

Structure

3D Structure

Properties

IUPAC Name |

6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4/c1-13-20-16-8-7-15(11-17(16)21-13)18(22-10-9-19-12-22)14-5-3-2-4-6-14/h2-12,18H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGOMTSIZLGUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869596 | |

| Record name | 6-[(1H-Imidazol-1-yl)(phenyl)methyl]-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115574-30-6, 115576-85-7, 115576-86-8 | |

| Record name | Irtemazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115574306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irtemazole, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115576857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irtemazole, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115576868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IRTEMAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAK27WY74I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IRTEMAZOLE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ8GV6SK6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IRTEMAZOLE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPE7CM7FNG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Irtemazole: A Technical Overview of its Uricosuric Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irtemazole is a benzimidazole derivative that was investigated for its uricosuric properties. Developed by Janssen LP, its clinical development was discontinued. This document provides a comprehensive technical overview of the available scientific literature on this compound's mechanism of action, focusing on its effects on uric acid homeostasis. While detailed molecular interactions were not extensively published, this guide synthesizes the known physiological and pharmacological data.

Core Mechanism of Action: Uricosuric Agent

This compound functions as a uricosuric agent, meaning it increases the renal excretion of uric acid, thereby lowering plasma uric acid concentrations.[1][2][3] This effect is achieved by modulating the transport of uric acid in the proximal tubules of the kidneys.[4]

The primary mechanism of uricosuric agents involves the inhibition of urate transporters responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.[5] The key transporter in this process is the urate transporter 1 (URAT1), located on the apical membrane of proximal tubule cells.[6][7][8] While direct inhibition of URAT1 by this compound has not been explicitly demonstrated in the available literature, its physiological effects are consistent with this mechanism. Other organic anion transporters (OATs) are also involved in the complex process of uric acid transport in the kidney.[9][10][11]

Pharmacodynamic Effects

Clinical studies in healthy, normouricemic subjects have demonstrated a rapid and dose-dependent uricosuric effect of this compound.

Effects on Plasma Uric Acid

Oral administration of this compound leads to a significant decrease in plasma uric acid levels. A single 50 mg dose resulted in a reduction of plasma uric acid to 53.5% of the baseline value within 6-12 hours.[1] The onset of this effect is rapid, with a decrease observed as early as 15 to 25 minutes after administration.[12] The D50 dose, which produces a half-maximal effect, was determined to be between 16.3 mg and 34.2 mg, with an average of 24.7 mg.[3]

Effects on Renal Uric Acid Excretion and Clearance

This compound administration leads to a prompt increase in renal uric acid excretion and clearance.[1][12] Following a 50 mg oral dose, an increase in uric acid excretion was observed within 10 to 20 minutes, with the maximum excretion rate reached shortly thereafter.[12] Similarly, uric acid clearance increased significantly within 30 minutes of administration.[1] The uricosuric effect of this compound was observed to last for 7 to 24 hours.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical studies on this compound.

Table 1: Pharmacodynamic Effects of a Single 50 mg Oral Dose of this compound in Healthy Subjects

| Parameter | Onset of Effect | Time to Maximum Effect | Maximum Effect | Reference |

| Plasma Uric Acid | 15-25 min | 6-12 h | 46.5% decrease | [1][12] |

| Renal Uric Acid Excretion | 10-20 min | 15-55 min | 197.4 mg/h | [12] |

| Uric Acid Clearance | ~30 min | 60 min | 78.4 ml/min | [1][12] |

Table 2: Dose-Dependent Decrease in Plasma Uric Acid with this compound

| This compound Dose | Maximal Decrease in Plasma Uric Acid (%) | Reference |

| 12.5 mg | Dose-related increase in uricosuric effect | [3] |

| 25 mg | Dose-related increase in uricosuric effect | [3] |

| 37.5 mg | Dose-related increase in uricosuric effect | [3] |

| 50 mg | ~46.5% | [2][3] |

Experimental Protocols

The clinical studies cited in this guide employed similar methodologies to assess the pharmacodynamics of this compound.

General Protocol for Clinical Pharmacodynamic Studies:

-

Subject Population: Healthy, normouricemic male volunteers.[1][3][12]

-

Study Design: Open-label, single-dose or dose-ranging studies.[1][3][12]

-

Drug Administration: Single oral doses of this compound (ranging from 12.5 mg to 50 mg) were administered.[1][3][12]

-

Sample Collection: Blood and urine samples were collected at baseline and at various time points following drug administration.[1][12]

-

Biochemical Analysis: Plasma and urine concentrations of uric acid were measured.[1][12]

-

Pharmacodynamic Parameters Calculated:

Visualizations

Signaling Pathway

The following diagram illustrates the generalized mechanism of action for a uricosuric agent like this compound in the renal proximal tubule. It depicts the inhibition of uric acid reabsorption, leading to increased excretion.

Caption: Generalized mechanism of this compound as a uricosuric agent.

Experimental Workflow

The following diagram outlines the typical workflow for a clinical study investigating the pharmacodynamic effects of this compound.

Caption: Workflow for a clinical pharmacodynamic study of this compound.

Conclusion

This compound demonstrated clear uricosuric activity in clinical studies, characterized by a rapid onset and dose-dependent reduction in plasma uric acid levels and an increase in renal uric acid excretion. While the precise molecular target and the specifics of its interaction with renal urate transporters were not fully elucidated in the available literature, its pharmacological profile is consistent with the inhibition of uric acid reabsorption in the proximal tubules, a mechanism characteristic of other uricosuric agents. The discontinuation of its development means that a more detailed understanding of its mechanism at the molecular level is unlikely to be forthcoming. This guide provides a summary of the established knowledge based on the published clinical data.

References

- 1. Uricosuric effect of this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Uricosuric effect of different doses of this compound in normouricaemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uricosuric - Wikipedia [en.wikipedia.org]

- 5. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. explorationpub.com [explorationpub.com]

- 9. Organic anion transporters and their implications in pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Renal drug transporters and their significance in drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid onset of uricosuria after oral administration of this compound, an uricosuric substance - PubMed [pubmed.ncbi.nlm.nih.gov]

Irtemazole: An Inquiry into Discontinued Clinical Development

Efforts to compile a comprehensive technical guide on the initial clinical trial findings of Irtemazole have revealed a significant lack of publicly available data. The development of this compound, a compound initially investigated by Janssen LP, has been discontinued, resulting in a sparse and fragmented body of research that precludes the creation of an in-depth whitepaper as requested.

Initial searches for clinical trial data, mechanism of action, and experimental protocols for this compound have yielded minimal specific information. The available evidence suggests that the compound was studied for its uricosuric effect, the promotion of uric acid excretion. One study in six healthy, normouricaemic subjects indicated that this compound administered in doses ranging from 12.5 to 50 mg resulted in a maximal decrease in plasma uric acid of 46.5% after 8 to 12 hours. The uricosuric effect was observed to begin within the first 60 minutes after administration and lasted for 7 to 24 hours. A dose-dependent relationship was noted between 12.5 and 37.5 mg, with no significant additional effect observed at a 50 mg dose. The dose required to produce a half-maximal effect (D50) was determined to be between 16.3 mg and 34.2 mg, with an average of 24.7 mg.

Beyond this single study, detailed information regarding the broader clinical development program, including comprehensive Phase I, II, or III trial results, specific experimental protocols, and the underlying mechanism of action or associated signaling pathways, is not available in the public domain. The discontinuation of its development has likely led to the limited dissemination of research findings.

Due to this scarcity of data, it is not possible to construct the requested in-depth technical guide with structured data tables, detailed experimental methodologies, and visualizations of signaling pathways. The available information provides only a glimpse into a very specific pharmacological effect of this compound before its development was halted. Further investigation into the reasons for its discontinuation would be necessary to provide a more complete picture, but such information is not currently accessible through public records.

An In-depth Technical Guide on Irtemazole and its Role in Uric Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Initial searches for "Irtemazole" in the context of uric acid metabolism revealed a nuanced history. While the drug showed initial promise as a uricosuric agent, its development was discontinued. This guide synthesizes the available data on this compound, providing a technical overview of its mechanism, pharmacokinetics, and clinical effects on uric acid levels.

Core Mechanism of Action

This compound is a benzimidazole derivative that primarily functions as a uricosuric agent.[1] Its principal mechanism is to increase the renal excretion of uric acid.[1][2] This is achieved by inhibiting the reabsorption of uric acid in the proximal tubules of the kidney. The response of the kidney to this compound is notably rapid, with an onset of action observed within 10 to 20 minutes after oral administration.[2] This leads to a swift increase in both renal uric acid excretion and uric acid clearance.[1][2]

Pharmacokinetics and Metabolism

Following oral administration, this compound is absorbed and leads to a decrease in plasma uric acid levels within an hour.[1] In studies with repeated dosing, a constant plasma level of this compound and renal excretion were observed within 1 to 2 days of administration.[3] After discontinuation of the drug, it was no longer detectable in plasma and urine within 1 to 2 days.[3]

Quantitative Effects on Uric Acid Metabolism

The uricosuric effect of this compound is dose-dependent. Studies in healthy, normouricemic subjects have provided the following quantitative data:

| Dose | Average Decrease in Plasma Uric Acid | Time to Maximal Decrease | Maximal Renal Uric Acid Excretion | Maximal Uric Acid Clearance |

| 50 mg (single dose) | 46.5% | 8 to 12 hours | 151 mg/h (after 60 min) | 56 ml/min (after 60 min) |

| 12.5 mg - 37.5 mg (single dose) | Dose-related increase in uricosuric effect | Not specified | Not specified | Not specified |

| 6.25 mg (twice daily for 7 days) | 20.4% | Not specified | Not specified | Not specified |

| 12.5 mg (twice daily for 7 days) | 22.7% | Not specified | Not specified | Not specified |

| 25 mg (twice daily for 7 days) | 42.0% | Not specified | Not specified | Not specified |

| 37.5 mg (twice daily for 7 days) | 45.7% | Not specified | Not specified | Not specified |

Data compiled from studies on normouricemic subjects.[3][4]

A single 50 mg dose resulted in plasma uric acid levels falling to 53.5% of the original value within 6-12 hours.[1] The D50 dose, which produces a half-maximal effect, was determined to be between 16.3 mg and 34.2 mg, with an average of 24.7 mg.[4]

Experimental Protocols

Clinical Study in Healthy Volunteers:

A study investigating the rapid onset of uricosuria involved the oral administration of a single 50 mg dose of this compound to ten healthy male volunteers.[2]

-

Participants: Ten healthy male volunteers.

-

Intervention: Single oral dose of 50 mg this compound.

-

Measurements:

-

Plasma uric acid levels were measured at baseline and at intervals of 15 to 25 minutes post-administration.

-

Renal uric acid excretion and uric acid clearance were measured at baseline and at intervals of 10 to 20 minutes post-administration.

-

-

Primary Outcome: Time to onset of decreased plasma uric acid and increased renal uric acid excretion and clearance.

-

Results: A decrease in plasma uric acid was observed 15 to 25 minutes after administration, while increased renal uric acid excretion and clearance were noted 10 to 20 minutes after administration.[2]

Dose-Response Study:

The uricosuric effect of different doses of this compound was evaluated in six healthy, normouricemic subjects.[4]

-

Participants: Six healthy, normouricemic subjects.

-

Intervention: Single oral doses of 12.5 mg, 25 mg, 37.5 mg, and 50 mg of this compound.

-

Measurements:

-

Plasma uric acid levels were monitored over a 24-hour period.

-

Renal uric acid excretion was measured.

-

-

Primary Outcome: Dose-related changes in plasma uric acid and renal uric acid excretion.

-

Results: A dose-related increase in the uricosuric effect was observed for doses between 12.5 mg and 37.5 mg.[4] There was no significant difference in the uricosuric effect between 37.5 mg and 50 mg doses.[4]

Signaling Pathways and Experimental Workflows

The primary mechanism of this compound is its direct effect on the renal tubules to promote uric acid excretion. This is a direct pharmacological action rather than a complex signaling pathway.

Below is a diagram illustrating the proposed mechanism of action of this compound on uric acid handling in the kidney, followed by a diagram of a typical clinical experimental workflow for evaluating a uricosuric agent.

Caption: Mechanism of this compound's uricosuric effect.

Caption: Experimental workflow for a clinical study of a uricosuric agent.

Conclusion

This compound demonstrated a rapid and potent uricosuric effect by increasing the renal excretion of uric acid.[1][2] While its development was discontinued, the available data provide valuable insights into its pharmacological profile. The rapid onset of action and dose-dependent reduction in plasma uric acid levels highlight its potential as a modulator of uric acid metabolism.[1][2][4] Further research into compounds with similar mechanisms may be warranted in the development of novel therapies for hyperuricemia and gout.

References

- 1. Uricosuric effect of this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid onset of uricosuria after oral administration of this compound, an uricosuric substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of different doses of this compound in repeated application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Discontinuation of Irtemazole: A Technical Analysis

The precise reasons for the discontinuation of the clinical development of Irtemazole, a uricosuric agent developed by Janssen Pharmaceutica, are not extensively documented in publicly available literature. However, a comprehensive analysis of its known pharmacological profile, the clinical landscape of gout treatment during its development period (late 1980s and early 1990s), and common reasons for drug development cessation allows for an informed technical overview of the potential factors that likely contributed to this decision.

This compound, a benzimidazole derivative, demonstrated notable efficacy in early clinical trials as a uricosuric agent, effectively reducing serum uric acid levels. Despite these promising initial findings, its development was halted, preventing it from reaching the market. This in-depth guide explores the available scientific data on this compound, including its mechanism of action, clinical pharmacodynamics, and the broader context of gout pharmacotherapy, to provide a plausible reconstruction of the scientific and strategic considerations that may have led to its discontinuation.

Pharmacodynamic Profile of this compound

Clinical studies in healthy, normouricemic subjects provided quantitative insights into the uricosuric effects of this compound. The primary mechanism of action for uricosuric agents is the inhibition of uric acid reabsorption in the renal proximal tubules.

Summary of Clinical Pharmacodynamic Data

The following tables summarize the key quantitative findings from early clinical investigations of this compound, showcasing its dose-dependent effects on uric acid homeostasis.

Table 1: Dose-Dependent Decrease in Plasma Uric Acid with Repeated Dosing

| This compound Dose (Twice Daily) | Average Decrease in Plasma Uric Acid | Time to Reach Constant Plasma Uric Acid Level |

| 6.25 mg | 20.4% | 2-3 days |

| 12.5 mg | 22.7% | 2-3 days |

| 25 mg | 42.0% | 1-2 days |

| 37.5 mg | 45.7% | 1-2 days |

Table 2: Pharmacodynamic Effects of Single Doses of this compound

| Parameter | Effect of 12.5 mg to 50 mg Doses | Onset of Effect | Duration of Uricosuric Effect |

| Maximal Decrease in Plasma Uric Acid | Up to 46.5% | Within the first 60 minutes | 7 to 24 hours |

| Renal Uric Acid Excretion | Dose-related increase | - | Returned to baseline after 8 to 16 hours |

| Uric Acid Clearance | Dose-related increase | - | Returned to baseline after 10 to 12 hours |

Proposed Mechanism of Action

This compound functions as a uricosuric agent by inhibiting the reabsorption of uric acid in the kidneys. This action is primarily mediated through the inhibition of specific urate transporters located in the apical membrane of the proximal tubule cells. The primary target for many uricosuric drugs is the urate transporter 1 (URAT1), encoded by the SLC22A12 gene. By blocking this transporter, this compound increases the fractional excretion of uric acid, thereby lowering its concentration in the bloodstream.

Signaling Pathway of Uricosuric Agents

Experimental Protocols

While the full, detailed experimental protocols for the early clinical studies of this compound are not publicly available, based on standard practices for Phase I and II clinical trials of that era, the methodologies would have likely included the following components:

Study Design

-

Phase I Studies: Typically single-ascending dose and multiple-ascending dose studies in a small number of healthy male volunteers. These studies would have been designed to assess safety, tolerability, and pharmacokinetics.

-

Study Population: Healthy, normouricemic male subjects, likely within a specific age and body mass index range.

-

Methodology:

-

Drug Administration: Oral administration of this compound at varying doses.

-

Sample Collection: Serial blood and urine samples collected at predefined intervals.

-

Analytical Methods: High-performance liquid chromatography (HPLC) or other sensitive analytical techniques to measure concentrations of this compound and uric acid in plasma and urine.

-

Experimental Workflow

Plausible Reasons for Discontinuation

In the absence of a definitive statement from Janssen, the discontinuation of this compound's development can be contextualized by several factors common in the pharmaceutical industry, particularly during the late 1980s and early 1990s.

Logical Relationship of Potential Discontinuation Factors

-

Preclinical Toxicology Findings: Benzimidazole derivatives, as a chemical class, can sometimes be associated with adverse effects. It is plausible that long-term preclinical toxicology studies in animal models revealed unforeseen safety concerns that were not apparent in short-term human trials.

-

Competitive Landscape: The market for gout treatments at the time was dominated by existing drugs like allopurinol (a xanthine oxidase inhibitor) and probenecid (another uricosuric agent). For a new drug to be commercially successful, it would need to demonstrate a significant advantage in terms of efficacy, safety, or patient convenience over these established therapies. It is possible that this compound's profile did not offer a compelling enough differentiation.

-

Strategic Portfolio Decisions: Pharmaceutical companies regularly review their development pipelines and make strategic decisions to allocate resources to projects with the highest probability of success and return on investment. The discontinuation of this compound may have been a result of a portfolio prioritization by Janssen, shifting focus to other therapeutic areas or more promising candidates.

-

Long-term Safety and Efficacy: While short-term studies showed promise, the long-term safety and efficacy of this compound were not established. Concerns about potential long-term adverse effects, which are a known issue with some uricosuric agents, could have been a factor.

Conclusion

Early Research on Irtemazole for Gout Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irtemazole, a benzimidazole derivative, was investigated in the late 1980s as a potential uricosuric agent for the treatment of gout. Early research focused on its ability to lower plasma uric acid levels by increasing its excretion in the urine. This technical guide provides an in-depth overview of the initial clinical studies on this compound, including available quantitative data, inferred experimental protocols based on contemporaneous methodologies, and a discussion of its mechanism of action within the context of renal urate transport. The development of this compound was discontinued, and while the precise reasons are not extensively documented in the available literature, this guide provides a comprehensive summary of the existing scientific findings.

Quantitative Data Summary

The following tables summarize the key quantitative data from early clinical studies on this compound in healthy, normouricemic subjects. These studies primarily investigated the pharmacodynamics of single and repeated oral doses of this compound.

Table 1: Pharmacodynamic Effects of a Single 50 mg Oral Dose of this compound [1]

| Parameter | Baseline (Pre-dose) | Peak Effect | Time to Peak Effect |

| Plasma Uric Acid | Not specified | 46.5% decrease | 6-12 hours |

| Renal Uric Acid Excretion | Not specified | 151 mg/h | 1 hour |

| Uric Acid Clearance | Not specified | 56 ml/min | 1 hour |

Table 2: Dose-Dependent Decrease in Plasma Uric Acid with Repeated Doses of this compound (Twice Daily for 7 Days)

| This compound Dose | Average Decrease in Plasma Uric Acid |

| 6.25 mg | 20.4% |

| 12.5 mg | 22.7% |

| 25 mg | 42.0% |

| 37.5 mg | 45.7% |

Experimental Protocols

While detailed experimental protocols from the original studies are not publicly available, the following methodologies can be inferred based on standard practices for clinical pharmacology studies of uricosuric agents during that era.

Study Design for Single-Dose Pharmacodynamics

A likely study design for evaluating the effects of a single oral dose of this compound would have been a prospective, open-label trial in a small cohort of healthy male volunteers.

1. Subject Recruitment:

-

Inclusion criteria would have included healthy, normouricemic adult males, likely confirmed through screening of serum uric acid levels.

-

Exclusion criteria would have encompassed a history of renal disease, gout, or other metabolic disorders, as well as the use of any concomitant medications known to affect uric acid levels.

2. Study Procedure:

-

Subjects would have fasted overnight prior to the administration of a single oral dose of this compound (e.g., 50 mg).

-

Blood and urine samples would be collected at baseline (pre-dose) and at frequent intervals post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

-

A standardized diet and fluid intake would likely have been maintained throughout the study period to minimize variability in uric acid levels.

3. Sample Analysis:

-

Plasma Uric Acid: Blood samples would be centrifuged to separate plasma. Uric acid concentrations would be determined using a colorimetric enzymatic assay, a standard method at the time.

-

Urinary Uric Acid and Creatinine: Urine volume would be recorded for each collection interval. Uric acid and creatinine concentrations in urine would be measured.

-

Uric Acid Clearance: Calculated using the formula: (Urine Uric Acid Concentration * Urine Flow Rate) / Plasma Uric Acid Concentration.

-

Renal Uric Acid Excretion: Calculated as the product of urine uric acid concentration and urine flow rate.

4. Data Analysis:

-

Pharmacodynamic parameters such as the maximum decrease in plasma uric acid (Emax), time to maximum effect (Tmax), and duration of effect would be determined from the concentration-time profiles.

Study Design for Multiple-Dose Pharmacodynamics

To assess the effects of repeated dosing, a dose-escalation study in healthy volunteers would have been conducted.

1. Study Design:

-

A randomized, placebo-controlled, double-blind, dose-escalation design would be appropriate.

-

Subjects would be assigned to different dose cohorts (e.g., 6.25 mg, 12.5 mg, 25 mg, 37.5 mg) or a placebo group.

-

The drug would be administered twice daily for a defined period, such as seven days.

2. Study Procedure:

-

Similar to the single-dose study, blood and urine samples would be collected at baseline and at steady-state (e.g., on day 7 of treatment) to assess the sustained effect on uric acid levels.

-

Safety monitoring, including vital signs and routine clinical laboratory tests, would be performed throughout the study.

3. Data Analysis:

-

The average percentage decrease in plasma uric acid from baseline at each dose level would be calculated and compared to placebo to establish a dose-response relationship.

Mechanism of Action and Signaling Pathways

This compound is classified as a uricosuric agent, meaning it increases the excretion of uric acid by the kidneys. While the specific molecular targets of this compound were not definitively identified in the early research, its mechanism can be understood within the context of renal urate transport.

The primary mechanism of uricosuric agents involves the inhibition of urate transporters in the proximal tubule of the kidney. The most critical of these is the urate transporter 1 (URAT1), encoded by the SLC22A12 gene. URAT1 is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.

By inhibiting URAT1, uricosuric drugs block this reabsorption, leading to a higher concentration of uric acid in the urine and a subsequent decrease in plasma uric acid levels.

Caption: Figure 1: Proposed Mechanism of Action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial investigating the pharmacodynamics of a uricosuric agent like this compound.

Caption: Figure 2: Experimental Workflow for this compound Clinical Trial.

Discontinuation of Development

The development of this compound was discontinued, and it was never marketed for the treatment of gout. The precise reasons for this are not clearly documented in the available scientific literature. Potential reasons for the discontinuation of a drug candidate during development can include:

-

Lack of superior efficacy: The uricosuric effect may not have been significantly better than existing therapies at the time, such as probenecid or benzbromarone.

-

Unfavorable pharmacokinetic profile: Issues with absorption, distribution, metabolism, or excretion could have limited its clinical utility.

-

Safety concerns: The emergence of adverse effects during longer-term or larger-scale clinical trials.

-

Strategic business decisions: Pharmaceutical companies may discontinue a drug's development for commercial reasons unrelated to its efficacy or safety.

Without access to the internal development records of Janssen Pharmaceutica, the specific rationale for halting the this compound program remains speculative.

Conclusion

Early research on this compound demonstrated its potential as a uricosuric agent for lowering plasma uric acid levels. The available data from studies in healthy volunteers indicated a dose-dependent effect on increasing renal uric acid excretion. While the exact molecular mechanism was not elucidated at the time, it is presumed to involve the inhibition of renal urate transporters, primarily URAT1. The lack of publicly available, detailed experimental protocols and the discontinuation of its development limit a complete understanding of its properties. This guide provides a comprehensive summary of the known information and inferred methodologies from the early investigation of this compound, serving as a valuable resource for researchers in the field of gout and urate-lowering therapies.

References

Methodological & Application

Application Notes and Protocols for Irtemazole In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irtemazole is a triazole antifungal agent. As with other azoles, its primary mechanism of action is the inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase.[1][2][3] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2][3] Inhibition of this pathway disrupts membrane integrity, leading to fungal growth inhibition.[1][3] Due to the discontinuation of this compound's development, publicly available in vitro data is scarce. The following protocols and data tables are based on established methods for triazole antifungals and utilize data from the structurally related and well-characterized compound, itraconazole, as a reference. These should be adapted and validated for specific experimental conditions.

Data Presentation: In Vitro Activity of a Reference Triazole (Itraconazole)

The following tables summarize the in vitro activity of itraconazole against various fungal pathogens, its inhibitory effects on a key human cytochrome P450 enzyme, and its interaction with P-glycoprotein. This data is provided as a reference to guide the design and interpretation of in vitro assays for this compound.

Table 1: Antifungal Activity of Itraconazole (Reference Compound)

| Fungal Species | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Aspergillus fumigatus | 0.5 | 1 | [4] |

| Aspergillus flavus | 0.375 | - | [4] |

| Candida albicans | ≤0.08 | >10 | [5] |

| Candida glabrata | - | - | [6] |

| Candida krusei | ≤0.08 | - | [5] |

| Cryptococcus neoformans | ≤0.08 | - | [5] |

| Sporothrix schenckii | 0.119 (Geometric Mean) | - | [7] |

MIC50/90: Minimum Inhibitory Concentration required to inhibit the growth of 50% or 90% of isolates, respectively.

Table 2: In Vitro Inhibition of Human CYP3A4 by Itraconazole and its Metabolites (Reference Data)

| Compound | Unbound IC50 (nM) | Reference |

| Itraconazole (ITZ) | 6.1 | [8] |

| Hydroxy-itraconazole (OH-ITZ) | 4.6 | [8] |

| Keto-itraconazole (keto-ITZ) | 7.0 | [8] |

| N-desalkyl-itraconazole (ND-ITZ) | 0.4 | [8] |

IC50: Half-maximal Inhibitory Concentration.

Table 3: In Vitro Interaction of Triazoles with P-glycoprotein (P-gp) (Reference Data)

| Compound | Assay | Endpoint | Value (µM) | Reference |

| Itraconazole | P-gp Inhibition | IC50 | ~2 | [9] |

| Ketoconazole | P-gp Inhibition | IC50 | ~6 | [9] |

| Fluconazole | P-gp Inhibition | IC50 | No effect | [9] |

| Posaconazole | P-gp Inhibition | IC50 | 3 | [10] |

P-gp: P-glycoprotein, a drug efflux pump.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Fungal isolates

-

Spectrophotometer or microplate reader

-

Sterile water, saline, and pipette tips

Procedure:

-

Drug Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 1600 µg/mL).

-

Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium to achieve final concentrations ranging from, for example, 0.015 to 16 µg/mL in the microtiter plate wells.

-

-

Inoculum Preparation:

-

Yeasts: Culture the yeast isolates on Sabouraud dextrose agar. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.

-

Filamentous Fungi: Culture the mold isolates on potato dextrose agar until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.

-

-

Assay Plate Preparation:

-

Add 100 µL of the appropriate this compound dilution to each well of a 96-well plate.

-

Add 100 µL of the prepared fungal inoculum to each well.

-

Include a drug-free growth control well (inoculum only) and a sterility control well (medium only).

-

-

Incubation:

-

Incubate the plates at 35°C.

-

Incubation times vary depending on the organism: 24-48 hours for most Candida species, and 48-72 hours for Aspergillus species and other molds.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the drug-free control.

-

Growth inhibition can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

-

CYP3A4 Inhibition Assay: Human Liver Microsome Model

This protocol describes a common in vitro method to assess the potential of a compound to inhibit the activity of the major drug-metabolizing enzyme, CYP3A4.

Objective: To determine the IC50 value of this compound for the inhibition of CYP3A4 activity.

Materials:

-

This compound

-

Human liver microsomes (HLMs)

-

CYP3A4 substrate (e.g., midazolam or testosterone)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

Trifluoroacetic acid

-

LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a series of dilutions of this compound in buffer.

-

In a microcentrifuge tube, combine HLMs, the CYP3A4 substrate, and the this compound dilution (or vehicle control).

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding a quenching solution, typically cold acetonitrile.

-

-

Sample Processing:

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the formation of the specific metabolite of the CYP3A4 substrate.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of metabolite formation at each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

P-glycoprotein (P-gp) Interaction Assay: ATPase Activity

This assay measures the effect of a test compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.

Objective: To determine if this compound is a substrate and/or inhibitor of P-gp by measuring its effect on P-gp's ATPase activity.

Materials:

-

This compound

-

P-gp-expressing membrane vesicles (e.g., from Sf9 or HEK293 cells)

-

Control membrane vesicles (without P-gp expression)

-

ATP

-

Assay buffer (containing MgCl2, EGTA, Tris-HCl)

-

Known P-gp substrate/activator (e.g., verapamil)

-

Known P-gp inhibitor (e.g., sodium orthovanadate)

-

Phosphate detection reagent (e.g., malachite green-based reagent)

-

Microplate reader

Procedure:

-

Assay Plate Setup:

-

Prepare dilutions of this compound in assay buffer.

-

To assess for stimulation (substrate potential): Add this compound dilutions to wells containing P-gp membranes.

-

To assess for inhibition: Add this compound dilutions to wells containing P-gp membranes and a fixed concentration of a known P-gp activator (e.g., verapamil).

-

Include controls: basal activity (P-gp membranes only), stimulated activity (P-gp membranes with activator), and vanadate-inhibited activity (to determine P-gp specific ATPase activity).

-

-

Reaction Initiation and Incubation:

-

Pre-incubate the plate at 37°C.

-

Initiate the reaction by adding ATP to all wells.

-

Incubate for a specific time (e.g., 20-30 minutes) at 37°C.

-

-

Phosphate Detection:

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released by adding a phosphate detection reagent.

-

Read the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).

-

-

Data Analysis:

-

Calculate the vanadate-sensitive ATPase activity for each condition.

-

For the stimulation assay, plot the ATPase activity against the this compound concentration to determine if it activates the enzyme.

-

For the inhibition assay, calculate the percent inhibition of the stimulated ATPase activity at each this compound concentration and determine the IC50 value.

-

Visualizations

Caption: Workflow for Antifungal Susceptibility Testing.

Caption: Workflow for CYP450 Inhibition Assay.

Caption: Workflow for P-glycoprotein ATPase Assay.

Caption: Mechanism of Action of Azole Antifungals.

References

- 1. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Analysis of Susceptibility and Drug Resistance of Antifungal Agents in Aspergillosis and Mucormycosis Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [In vitro antifungal activity of itraconazole: a comparative study with ketoconazole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [In vitro susceptibility of fungal and yeast clinical isolates to itraconazole and voriconazole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [In vitro antifungal activity of itraconazole, a new triazole antifungal agent, against clinical isolates from patients with dermatomycoses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of itraconazole metabolites in CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction of Common Azole Antifungals with P Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for the Quantification of Itraconazole

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections. Accurate quantification of Itraconazole in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the analysis of Itraconazole using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Note on Nomenclature: The methods detailed below pertain to the analysis of "Itraconazole." It is possible that "Irtemazole" was a typographical error in the initial request.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the separation, identification, and quantification of Itraconazole.[1][2] Reversed-phase HPLC (RP-HPLC) is the most common mode of separation.

Data Presentation: HPLC Methods for Itraconazole Quantification

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | Dionex C18 (250 x 4.6 mm, 5 µm)[1][2] | Inertsil-ODS C18 (250 x 4.6 mm, 5 µm)[3] | HiQSil C18-HS (250 x 4.6 mm)[4] | Intersil C18 (250 mm x 4.66 mm, 5µm)[2] |

| Mobile Phase | Methanol:Potassium Dihydrogen Phosphate (pH 7.5) (40:60 v/v)[1][2] | Methanol:Acetonitrile (70:30 v/v)[3] | Acetonitrile:Double Distilled Water (90:10 v/v)[4] | Terbutyl ammonium hydrogen sulphate buffer:Acetonitrile (40:60 v/v)[2] |

| Flow Rate | 1.5 mL/min[1][2] | 1.0 mL/min[3] | 1.0 mL/min[4] | 1.5 mL/min[2] |

| Detection Wavelength | 306 nm[1][2] | 257 nm[3] | 263 nm[4] | 225 nm[2] |

| Retention Time | 7.6 min[1] | 4.316 min[3] | 7.75 min[4] | 5.617 min[2] |

| Linearity Range | 200-600 µg/mL[2] | Not Specified | 5-60 µg/mL[4] | 50-200 µg/mL[2] |

| Sample Matrix | Pure and Pharmaceutical Dosage Form[1][2] | Bulk and Pharmaceutical Formulation[3] | Bulk and Marketed Formulation[4] | Capsule Dosage Form[2] |

Experimental Protocol: RP-HPLC for Itraconazole in Pharmaceutical Formulations

1. Materials and Reagents:

-

Itraconazole reference standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid (for pH adjustment)

-

Water (HPLC grade)

-

Itraconazole capsules (sample)

2. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector, pump, and autosampler.

-

C18 analytical column (e.g., Dionex C18, 250 x 4.6 mm, 5 µm).

3. Preparation of Mobile Phase (Method 1):

-

Prepare a potassium dihydrogen phosphate buffer by dissolving an appropriate amount in water to achieve the desired concentration and adjust the pH to 7.5 with orthophosphoric acid.

-

Mix methanol and the potassium dihydrogen phosphate buffer in a 40:60 (v/v) ratio.

-

Degas the mobile phase using sonication or vacuum filtration before use.

4. Preparation of Standard Solution:

-

Accurately weigh about 10 mg of Itraconazole reference standard and transfer it to a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

-

Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 200, 300, 400, 500, 600 µg/mL).

5. Preparation of Sample Solution:

-

Take the powder from at least 20 capsules and determine the average weight.

-

Accurately weigh a quantity of the capsule powder equivalent to 10 mg of Itraconazole and transfer it to a 10 mL volumetric flask.

-

Add about 7 mL of the mobile phase, sonicate for 15 minutes to dissolve the drug, and then dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

6. Chromatographic Conditions:

-

Inject 20 µL of the standard and sample solutions into the HPLC system.

-

Run the analysis using the conditions specified in Method 1 of the data table.

7. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.

-

Determine the concentration of Itraconazole in the sample solution from the calibration curve.

-

Calculate the amount of Itraconazole in the capsule formulation.

References

Application Notes and Protocols for Irtemazole Administration in Animal Research Models

A thorough review of publicly available scientific literature and drug development databases reveals a significant lack of detailed information regarding the administration of Irtemazole in animal research models. The development of this compound was discontinued, and as a result, extensive preclinical data, including detailed experimental protocols and quantitative results from animal studies, are not readily accessible.

While a comprehensive protocol for this compound administration cannot be constructed, this document provides a general framework for the administration of investigational compounds in animal models, based on established guidelines. This information is intended to serve as a reference for researchers who may be working with similar but better-documented compounds.

General Considerations for Compound Administration in Animal Models

The administration of any chemical agent to laboratory animals requires careful planning to ensure animal welfare, scientific validity, and personnel safety. Key considerations include the selection of an appropriate animal model, determination of the administration route, preparation of the dosing solution, and adherence to approved institutional animal care and use committee (IACUC) protocols.[1][2][3]

Table 1: General Guidelines for Parenteral Administration Routes in Rodents

| Route | Needle Gauge | Maximum Volume (Mouse) | Maximum Volume (Rat) | Notes |

| Intravenous (IV) | 27-30G | 0.2 mL | 0.5 mL | Requires technical skill; provides rapid onset. |

| Intraperitoneal (IP) | 23-27G | 0.5 mL | 5.0 mL | Common route for systemic administration.[2] |

| Subcutaneous (SC) | 25-27G | 0.5 mL | 5.0 mL | Slower absorption compared to IV or IP.[2] |

| Intramuscular (IM) | 25-27G | 0.05 mL | 0.2 mL | Generally used for small volumes; can cause tissue irritation.[1][4] |

| Oral Gavage (PO) | 20-22G (flexible) | 0.25 mL | 2.5 mL | Allows for precise oral dosing. |

Note: These are general guidelines and may vary based on the specific animal strain, age, and the substance being administered. Always consult with veterinary staff and the institutional IACUC for specific procedural approval.

Hypothetical Protocol for this compound Formulation and Administration

Disclaimer: The following protocol is a generalized example and is not based on specific published studies for this compound due to the lack of available data. It should be adapted and validated for any new investigational compound.

Objective: To assess the pharmacokinetic profile of a novel compound (e.g., this compound) in a murine model.

Materials:

-

Investigational compound

-

Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO or Tween 80)

-

Appropriate size syringes and needles

-

Animal balance

-

Restraint devices (as needed)

-

Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)

Procedure:

-

Dose Calculation and Formulation:

-

Determine the desired dose in mg/kg based on any available in vitro data or literature on similar compounds.

-

Calculate the required concentration of the dosing solution based on the average weight of the animals and the maximum injection volume for the chosen route.

-

Prepare the formulation under sterile conditions. If using a vehicle other than sterile saline, a vehicle-only control group should be included in the study.[5]

-

-

Animal Preparation:

-

Acclimate animals to the housing facility for a minimum of one week prior to the experiment.

-

Weigh each animal on the day of dosing to ensure accurate dose administration.

-

Properly restrain the animal according to IACUC-approved procedures for the selected administration route.

-

-

Compound Administration (Example: Intraperitoneal Injection):

-

Position the animal to expose the lower abdominal quadrant.

-

Insert a 25-27G needle at a shallow angle to avoid puncturing internal organs.[2]

-

Aspirate to ensure the needle is not in a blood vessel or the bladder before injecting the compound.

-

Administer the calculated volume slowly and smoothly.

-

Return the animal to its cage and monitor for any immediate adverse reactions.

-

-

Pharmacokinetic Sampling:

-

At predetermined time points post-administration (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), collect blood samples via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture under anesthesia).

-

Process the blood samples to isolate plasma or serum and store them at -80°C until analysis.

-

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for a pharmacokinetic study in an animal model.

Caption: A generalized workflow for a pharmacokinetic study in animal models.

Potential Signaling Pathways of Interest for Azole Compounds

While specific data for this compound is unavailable, many azole-containing compounds are known to interact with cytochrome P450 enzymes.[6][7] For instance, some azole antifungals inhibit aromatase (CYP19A1), an enzyme responsible for estrogen biosynthesis.[6][7] A simplified diagram of this pathway is presented below.

Caption: Simplified pathway of aromatase-mediated estrogen synthesis and its potential inhibition.

Due to the limited information on this compound, researchers are encouraged to consult resources on similar, well-documented azole compounds and to adhere to established guidelines for in-vivo research. Any new investigation should begin with thorough dose-ranging and toxicity studies to establish a safe and effective dose for the chosen animal model.

References

- 1. Article - Standard for Administered A... [policies.unc.edu]

- 2. az.research.umich.edu [az.research.umich.edu]

- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.unt.edu [research.unt.edu]

- 5. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 6. Mechanism of Inhibition of Estrogen Biosynthesis by Azole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of inhibition of estrogen biosynthesis by azole fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC)-UV Method for Itraconazole Analysis

This application note provides a detailed protocol for the quantitative analysis of Itraconazole in pharmaceutical formulations and biological matrices using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection. This method is suitable for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections.[1][2] Accurate and reliable analytical methods are crucial for its quantification in different sample types to ensure safety and efficacy. This document outlines a robust HPLC-UV method for the determination of Itraconazole.

Chromatographic Conditions

A summary of various chromatographic conditions used for the analysis of Itraconazole is presented in Table 1. These conditions can be adapted based on the specific requirements of the analysis and available instrumentation.

Table 1: Summary of HPLC Chromatographic Conditions for Itraconazole Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Column | Inertsil C18, 5µm, 250 x 4.6mm[3] | Dionex C18, 5µm, 250 x 4.6mm[1] | Gemini C6-phenyl, 5µm, 150 x 4.6mm[4] | HiQSil C18-HS, 250 x 4.6mm[2] |

| Mobile Phase | Tetrabutyl ammonium hydrogen sulphate buffer : Acetonitrile (40:60 v/v)[3] | Methanol : Potassium dihydrogen phosphate (pH 7.5) (40:60 v/v)[1] | 0.01 M Phosphate buffer (pH 3.5) and Acetonitrile (Gradient)[4] | Acetonitrile : Double distilled water (90:10 v/v)[2] |

| Flow Rate | 1.5 ml/min[3] | 1.5 ml/min[1] | Not Specified | 1.0 ml/min[2] |

| Detection Wavelength | 225 nm[3] | 306 nm[1] | 262 nm[4] | 263 nm[2] |

| Retention Time | 5.617 min[3] | 5.2 min[1] | Not Specified | 7.75 min[2] |

| Injection Volume | Not Specified | Not Specified | 30 µl[4] | 20-50 µl[2] |

| Column Temperature | Ambient[5] | 30°C[1] | Not Specified | Not Specified |

Method Validation Parameters

The described HPLC-UV method has been validated according to the International Conference on Harmonisation (ICH) guidelines. A summary of the validation parameters is provided in Table 2.

Table 2: Summary of Method Validation Parameters for Itraconazole Analysis

| Parameter | Result 1 | Result 2 | Result 3 |

| Linearity Range | 50-200 µg/ml[3] | 200-600 µg/ml[1] | 5-60 µg/ml[2] |

| Correlation Coefficient (r²) | 0.9993[3] | > 0.99[4] | 0.991[2] |

| Limit of Detection (LOD) | 0.85 µg/ml[3] | Not Specified | Not Specified |

| Limit of Quantification (LOQ) | 2.60 µg/ml[3] | 0.05 mg/liter[4] | Not Specified |

| Accuracy (% Recovery) | 98.3 to 100.3%[3] | Bias <8.0%[4] | Not Specified |

| Precision (%RSD) | < 10% (Intra- and Interday)[4] | Not Specified | Not Specified |

Experimental Protocols

Preparation of Standard Solutions

-

Standard Stock Solution (e.g., 100 µg/ml): Accurately weigh 10 mg of Itraconazole reference standard and transfer it to a 100 ml volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol.[2]

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 5-60 µg/ml).[2]

Sample Preparation

-

Weigh and finely powder the contents of at least 20 capsules to ensure homogeneity.[2]

-

Accurately weigh a portion of the powder equivalent to a specific amount of Itraconazole and transfer it to a volumetric flask.

-

Add a suitable solvent (e.g., methanol), sonicate to dissolve, and then dilute to the mark.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[6]

-

Protein Precipitation: To 100 µl of plasma sample, add 100 µl of an internal standard and vortex briefly.[4] Add 400 µl of methanol to precipitate the proteins.[4]

-

Centrifuge the mixture at high speed (e.g., 15,000 x g for 5 min).[4]

-

Collect the clear supernatant and inject a portion into the HPLC system.[4]

Diagrams

Caption: Mechanism of action of Itraconazole.

Caption: General workflow for HPLC-UV analysis.

References

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpbs.com [ijpbs.com]

- 6. A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action of Irtemazole: A Guide to Cell-Based Assays

Important Note for Researchers: Initial literature review indicates that "Irtemazole" is a discontinued uricosuric agent, and there is no scientific evidence of its application in cancer research. It is highly probable that the intended subject of this inquiry is Itraconazole , a well-established antifungal medication that has been repurposed and extensively studied for its anti-cancer properties. This document will proceed under the assumption that the query pertains to Itraconazole and will provide detailed application notes and protocols relevant to its anti-cancer mechanisms.

Application Notes: Unraveling the Anti-Cancer Mechanisms of Itraconazole

Itraconazole has emerged as a promising anti-cancer agent with a multi-faceted mechanism of action. It has been shown to inhibit several key pathways involved in tumor growth, proliferation, and survival. Cell-based assays are indispensable tools for elucidating these mechanisms and evaluating the efficacy of Itraconazole. This guide provides an overview of relevant assays and protocols for researchers, scientists, and drug development professionals.

The primary anti-cancer mechanisms of Itraconazole that can be investigated using cell-based assays include:

-

Inhibition of the Hedgehog Signaling Pathway: The Hedgehog pathway is crucial for embryonic development and is aberrantly activated in several cancers. Itraconazole has been shown to inhibit this pathway, leading to a reduction in tumor growth.

-

Anti-Angiogenic Effects: Itraconazole can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.

-

Induction of Apoptosis and Autophagy: Itraconazole can induce programmed cell death (apoptosis) and a cellular self-degradation process (autophagy) in cancer cells.

-

Cell Cycle Arrest: This drug can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.

Key Cell-Based Assays and Protocols

A variety of cell-based assays can be employed to study the anti-cancer effects of Itraconazole. Below are detailed protocols for some of the most critical experiments.

Cell Proliferation and Viability Assays

These assays are fundamental for determining the cytotoxic and cytostatic effects of Itraconazole on cancer cells.

a) MTT/XTT Assay Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of Itraconazole (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.

-

Data Acquisition: For MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl). For XTT, the product is water-soluble. Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Itraconazole that inhibits cell growth by 50%).

b) Real-Time Cell Proliferation Monitoring:

Instruments like the IncuCyte® or xCELLigence® systems can be used to continuously monitor cell proliferation over several days, providing more detailed kinetic data on the effects of Itraconazole.

Apoptosis Assays

These assays help to determine if Itraconazole induces programmed cell death.

a) Annexin V/Propidium Iodide (PI) Staining Protocol:

-

Cell Treatment: Treat cancer cells with Itraconazole at the desired concentrations for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

b) Caspase Activity Assay:

Caspases are key proteases in the apoptotic pathway. Assays that measure the activity of caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric substrates can confirm the induction of apoptosis by Itraconazole.

Cell Cycle Analysis

This analysis reveals if Itraconazole causes cell cycle arrest.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with Itraconazole and harvest as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a solution containing PI and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Angiogenesis Assays

These in vitro assays model different stages of blood vessel formation.

a) Endothelial Cell Tube Formation Assay Protocol:

-

Matrix Coating: Coat a 96-well plate with Matrigel® or a similar basement membrane extract.

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the matrix-coated wells.

-

Treatment: Treat the HUVECs with conditioned media from Itraconazole-treated cancer cells or directly with Itraconazole.

-

Incubation and Imaging: Incubate for 4-18 hours to allow for tube formation. Capture images using a microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as the number of nodes, junctions, and total tube length.

Hedgehog Pathway Activity Assays

These assays are crucial for investigating Itraconazole's inhibitory effect on this signaling pathway.

a) Luciferase Reporter Assay Protocol:

-

Cell Transfection: Transfect cancer cells (e.g., medulloblastoma or basal cell carcinoma cell lines with an active Hedgehog pathway) with a luciferase reporter plasmid containing Gli-responsive elements.

-

Treatment: Treat the transfected cells with Itraconazole and a Hedgehog pathway agonist (e.g., Shh ligand or SAG).

-

Luciferase Activity Measurement: Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity in the presence of Itraconazole indicates inhibition of the Hedgehog pathway.

b) Western Blot Analysis:

Analyze the protein expression levels of key Hedgehog pathway components such as Gli1, Ptch1, and Smoothened in Itraconazole-treated cells to confirm pathway inhibition.

Data Presentation

The quantitative data obtained from these assays should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of Itraconazole on Cancer Cell Viability (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| Medulloblastoma (DAOY) | Brain | 2.5 |

| Basal Cell Carcinoma (ASZ001) | Skin | 1.8 |

| Non-Small Cell Lung Cancer (H1975) | Lung | 5.2 |

| Prostate Cancer (PC-3) | Prostate | 4.1 |

Note: The IC50 values presented are hypothetical and should be determined experimentally.

Table 2: Effect of Itraconazole on Apoptosis and Cell Cycle in DAO_Y_ Cells (at 5 µM for 48h)

| Parameter | Control | Itraconazole |

| Apoptosis | ||

| Early Apoptotic Cells (%) | 3.2 | 15.8 |

| Late Apoptotic Cells (%) | 1.5 | 8.4 |

| Cell Cycle Distribution | ||

| G0/G1 Phase (%) | 55.1 | 72.3 |

| S Phase (%) | 30.2 | 15.1 |

| G2/M Phase (%) | 14.7 | 12.6 |

Note: The data presented are hypothetical and should be determined experimentally.

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate signaling pathways and experimental workflows.

Application Notes and Protocols for the Laboratory Synthesis of Irtemazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irtemazole, with the chemical name 6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole, is a benzimidazole derivative. This document provides detailed application notes and protocols for the laboratory-scale synthesis of this compound. The synthesis is presented as a multi-step process commencing from commercially available starting materials. Each step is accompanied by a detailed experimental protocol, and all quantitative data, including yields and molar equivalents, are summarized in structured tables for clarity and ease of comparison. Furthermore, the overall synthetic workflow is visualized using a DOT language diagram.

Introduction

The synthesis of this compound involves the construction of a substituted 2-methyl-1H-benzimidazole core, followed by the introduction of the key imidazol-1-yl(phenyl)methyl moiety at the 6-position. The synthetic strategy outlined below is a plausible route based on established benzimidazole chemistry. It begins with the synthesis of the 2-methyl-5-nitro-1H-benzimidazole intermediate, followed by the reduction of the nitro group to an amine. The subsequent steps focus on the formation of the C6-substituent through a multi-step sequence involving reduction, chlorination, and final coupling with imidazole.

Synthetic Pathway Overview

The synthesis of this compound can be logically divided into the formation of the core benzimidazole structure and the subsequent elaboration of the C6-substituent.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of the Benzimidazole Core

Step 1: Synthesis of 2-Methyl-5-nitro-1H-benzimidazole

This step involves the condensation of 4-nitro-o-phenylenediamine with acetic acid to form the benzimidazole ring.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitro-o-phenylenediamine (1.0 eq) in glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water with stirring.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-methyl-5-nitro-1H-benzimidazole.

| Reagent/Product | Molar Eq. | Molecular Weight ( g/mol ) |

| 4-Nitro-o-phenylenediamine | 1.0 | 153.14 |

| Glacial Acetic Acid | Solvent | 60.05 |

| 2-Methyl-5-nitro-1H-benzimidazole | - | 177.16 |

Step 2: Synthesis of 6-Amino-2-methyl-1H-benzimidazole

The nitro group of 2-methyl-5-nitro-1H-benzimidazole is reduced to an amino group.

Protocol:

-

Suspend 2-methyl-5-nitro-1H-benzimidazole (1.0 eq) in ethanol in a round-bottom flask.

-

Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 5.0 eq) to the suspension.

-

Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-amino-2-methyl-1H-benzimidazole.

| Reagent/Product | Molar Eq. | Molecular Weight ( g/mol ) |

| 2-Methyl-5-nitro-1H-benzimidazole | 1.0 | 177.16 |

| Tin(II) chloride dihydrate | ~5.0 | 225.63 |

| 6-Amino-2-methyl-1H-benzimidazole | - | 147.18 |

Part 2: Introduction of the C6-Substituent

Step 3: Synthesis of 6-(Hydroxy(phenyl)methyl)-2-methyl-1H-benzimidazole

This step involves the reaction of 6-amino-2-methyl-1H-benzimidazole with benzaldehyde. A plausible method is a reductive amination, though a direct condensation to form an imine followed by reduction is also possible. A related compound, 2-(alpha-hydroxybenzyl)-benzimidazole, has been studied for its antiviral activity, suggesting the formation of such a hydroxyl intermediate is feasible.

Protocol (Proposed):

-

Dissolve 6-amino-2-methyl-1H-benzimidazole (1.0 eq) in a suitable solvent like methanol.

-

Add benzaldehyde (1.1 eq) to the solution.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 6-(hydroxy(phenyl)methyl)-2-methyl-1H-benzimidazole.

| Reagent/Product | Molar Eq. | Molecular Weight ( g/mol ) |

| 6-Amino-2-methyl-1H-benzimidazole | 1.0 | 147.18 |

| Benzaldehyde | 1.1 | 106.12 |

| Sodium Borohydride | Variable | 37.83 |

| 6-(Hydroxy(phenyl)methyl)-2-methyl-1H-benzimidazole | - | 238.29 |

Step 4: Synthesis of 6-(Chloro(phenyl)methyl)-2-methyl-1H-benzimidazole

The hydroxyl group is converted to a chloro group, creating a good leaving group for the subsequent nucleophilic substitution.

Protocol:

-

Dissolve 6-(hydroxy(phenyl)methyl)-2-methyl-1H-benzimidazole (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-(chloro(phenyl)methyl)-2-methyl-1H-benzimidazole, which may be used in the next step without further purification.

| Reagent/Product | Molar Eq. | Molecular Weight ( g/mol ) |

| 6-(Hydroxy(phenyl)methyl)-2-methyl-1H-benzimidazole | 1.0 | 238.29 |

| Thionyl Chloride | 1.2 | 118.97 |

| 6-(Chloro(phenyl)methyl)-2-methyl-1H-benzimidazole | - | 256.73 |

Step 5: Synthesis of this compound (6-[Imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole)

The final step is the nucleophilic substitution of the chloro group with imidazole.

Protocol:

-